4-(5-Chloro-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
Description
This compound is a piperidine derivative featuring a tert-butyl carbamate protective group and a 5-chloro-pyrimidin-2-ylsulfanylmethyl substituent. Its structure combines a pyrimidine ring (chlorinated at position 5) linked via a sulfanylmethyl (-SCH₂-) bridge to the piperidine scaffold. The tert-butyl ester group enhances stability during synthetic processes, making it a common intermediate in medicinal chemistry, particularly for kinase inhibitor development .
Properties
Molecular Formula |
C15H22ClN3O2S |
|---|---|
Molecular Weight |
343.9 g/mol |
IUPAC Name |
tert-butyl 4-[(5-chloropyrimidin-2-yl)sulfanylmethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H22ClN3O2S/c1-15(2,3)21-14(20)19-6-4-11(5-7-19)10-22-13-17-8-12(16)9-18-13/h8-9,11H,4-7,10H2,1-3H3 |
InChI Key |
RTKRAPWJXZBLPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CSC2=NC=C(C=N2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in the heterocyclic core, substituent positions, and linker groups. Below is a detailed analysis supported by data from patents, synthetic protocols, and commercial databases:
Substituent Variations on the Pyrimidine Ring
- Key Differences:
- The oxy (-O-) linker replaces the sulfanylmethyl (-SCH₂-) group, reducing sulfur-related reactivity and altering lipophilicity (logP increases by ~0.5 units).
Methyl substitution at pyrimidine position 5 instead of chlorine may decrease electrophilicity, affecting binding to kinase ATP pockets .
5-Fluoro-pyrimidin-2-yl Analogs :
- Example : (5-Fluoro-pyrimidin-2-yl)-piperidin-3-yl-amine hydrochloride (Fluorochem 2025).
- Comparison :
Linker Group Modifications
- Sulfonyl vs. Sulfanyl Linkers :
- Example : 4-(Morpholine-4-sulfonyl)-piperidine-1-carboxylic acid tert-butyl ester (EP 2 402 347 A1, 2012).
- Contrast :
- The sulfonyl (-SO₂-) group increases polarity and hydrogen-bonding capacity, enhancing solubility but reducing cell permeability compared to the sulfanylmethyl group .
- Synthetically, sulfonyl derivatives require harsher conditions (e.g., HCl in ether) for deprotection .
Piperidine Scaffold Modifications
- Pyrrolidine vs. Piperidine Cores :
- Example : (R)-3-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS: 1354000-65-9).
- Impact :
Functional Group Additions
- Extended Aromatic Systems: Example: 4-[4-[[5-Chloro-4-[[2-[(propan-2-yl)sulfonyl]phenyl]amino]pyrimidin-2-yl]amino]-5-isopropoxy-2-methylphenyl]piperidine-1-carboxylic acid tert-butyl ester (ChemWhat 2018). Comparison:
- Additional substituents (e.g., isopropoxy, methylphenyl) increase molecular weight (~650 g/mol vs. ~385 g/mol for the parent compound) and complexity, likely enhancing target specificity but complicating synthesis .
Data Table: Structural and Physicochemical Comparison
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